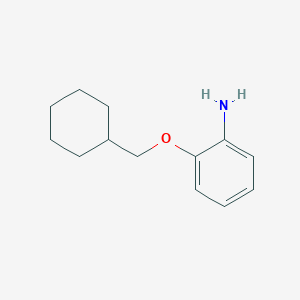

2-(Cyclohexylmethoxy)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(cyclohexylmethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAKEPRQZUEFPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937607-96-0 | |

| Record name | 2-(cyclohexylmethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Cyclohexylmethoxy Aniline and Analogous Scaffolds

Retrosynthetic Analysis Approaches

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally breaking down a target molecule into simpler, commercially available precursors.

Disconnection Strategies Centered on the Aniline (B41778) and Cyclohexylmethoxy Moieties

The primary retrosynthetic disconnections for 2-(cyclohexylmethoxy)aniline focus on the key functional groups: the ether and the amine.

C-O Bond Disconnection (Ether Linkage): The most logical disconnection is at the ether's carbon-oxygen bond. This leads to two possible precursor pairs, as illustrated by the Williamson ether synthesis model. masterorganicchemistry.comwikipedia.org This approach involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comwikipedia.org

Route A: Disconnecting the aryl C-O bond suggests 2-aminophenol (B121084) and a cyclohexylmethyl halide (e.g., bromomethylcyclohexane) as synthons. The forward reaction would involve the formation of a phenoxide from 2-aminophenol, followed by nucleophilic attack on the cyclohexylmethyl halide.

Route B: Alternatively, disconnection of the alkyl C-O bond points to a cyclohexylmethoxide and a 2-haloaniline derivative. In the forward synthesis, cyclohexylmethanol would be deprotonated to form the alkoxide, which would then displace the halide on the aniline ring.

Between these two routes, Route A is generally preferred. The SN2 reaction required for ether formation is more efficient with a primary alkyl halide (cyclohexylmethyl bromide) than with an aryl halide, which is less reactive towards nucleophilic substitution. masterorganicchemistry.com

C-N Bond Disconnection (Aniline Moiety): Another strategic disconnection involves the carbon-nitrogen bond of the aniline group. This approach is central to modern cross-coupling methodologies. This strategy would envision coupling an amine source with a pre-functionalized aryl ether. The synthons would be ammonia or an ammonia equivalent and 2-(cyclohexylmethoxy)bromobenzene.

Strategic Incorporation into Complex Heterocyclic Frameworks

Aniline and its derivatives are crucial building blocks for a vast array of heterocyclic compounds with significant biological and material science applications. The this compound scaffold can be strategically incorporated into various heterocyclic systems. For instance, the aniline nitrogen can act as a nucleophile in condensation reactions with dicarbonyl compounds to form heterocycles like quinolines or indoles.

Furthermore, the amino group can be diazotized and subsequently transformed into other functionalities, providing a versatile handle for further molecular elaboration. The cyclohexylmethoxy group, while sterically bulky, can influence the regioselectivity of these cyclization reactions and impact the physicochemical properties of the resulting heterocyclic frameworks.

Forward Synthesis Pathways

Based on the retrosynthetic analysis, several forward synthesis pathways can be employed to construct this compound.

Established Reaction Conditions for Primary Synthesis

The Williamson ether synthesis stands as a classic and reliable method for the preparation of ethers. masterorganicchemistry.comwikipedia.org For the synthesis of this compound, this would typically involve the reaction of 2-aminophenol with a cyclohexylmethyl halide.

The general procedure involves the deprotonation of 2-aminophenol with a suitable base to form the more nucleophilic phenoxide. The choice of base is crucial to avoid competing reactions. While strong bases like sodium hydride (NaH) are effective, milder bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient for deprotonating the phenolic hydroxyl group. jk-sci.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 reaction. jk-sci.com

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) |

| 2-Aminophenol | Cyclohexylmethyl bromide | K₂CO₃ | DMF | 80-100 |

| 2-Aminophenol | Cyclohexylmethyl chloride | NaOH | Acetonitrile | Reflux |

| 2-Aminophenol | Cyclohexylmethyl tosylate | NaH | THF | Room Temp to 60 |

This is an interactive data table based on typical Williamson ether synthesis conditions.

Development of Novel and Efficient Synthetic Protocols

While the Williamson ether synthesis is robust, modern organic synthesis has seen the development of powerful transition-metal-catalyzed cross-coupling reactions that offer alternative and often more efficient routes.

The Buchwald-Hartwig amination has emerged as a cornerstone of C-N bond formation, allowing for the coupling of amines with aryl halides or triflates under palladium catalysis. wikipedia.orgacsgcipr.org This methodology provides a powerful alternative for the synthesis of this compound, particularly when starting from a pre-formed aryl ether.

In this approach, 1-bromo-2-(cyclohexylmethoxy)benzene would be coupled with an ammonia surrogate or ammonia itself in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. wikipedia.org

Another relevant cross-coupling reaction is the Ullmann condensation, which typically uses copper catalysts to form C-N or C-O bonds. wikipedia.org While traditionally requiring harsh reaction conditions, modern modifications have made this a more viable method. For the synthesis of this compound, an Ullmann condensation could be envisioned between 2-aminophenol and cyclohexylmethyl bromide, catalyzed by a copper salt. wikipedia.org

| Coupling Partners | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| 1-bromo-2-(cyclohexylmethoxy)benzene + NH₃ | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 |

| 1-chloro-2-(cyclohexylmethoxy)benzene + NH₃ | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 110 |

| 2-aminophenol + Cyclohexylmethyl bromide | CuI | Phenanthroline | Cs₂CO₃ | DMF | 120 |

This is an interactive data table illustrating potential conditions for Palladium-catalyzed and Copper-catalyzed synthesis.

Optimized Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic Aromatic Substitution (SNAr) presents a valuable strategy for the formation of aryl C-N bonds under conditions that are often milder than classical methods like aromatic nitration followed by reduction. nih.gov Traditionally, SNAr reactions are most effective on aromatic systems that are electron-deficient, typically requiring the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group to activate the ring for nucleophilic attack. nih.govchemistrysteps.com The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com

However, the synthesis of electron-rich scaffolds such as 2-(alkoxy)anilines via classical SNAr is challenging. To overcome this limitation, optimized methodologies have been developed. One significant advancement is the use of cation-radical accelerated nucleophilic aromatic substitution (CRA-SNAr). nih.gov This metal-free approach utilizes a highly oxidizing acridinium photoredox catalyst to enable the selective substitution of C-O bonds on a wide array of aryl ethers with various primary amine nucleophiles. nih.gov

The optimization of these reactions is critical for achieving high yields and involves a systematic variation of several parameters, including solvents, bases, and catalyst structure. researchgate.net Studies have shown that solvents such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) can be optimal. nih.govresearchgate.net The choice of base and the stoichiometry of the nucleophile are also crucial factors that are fine-tuned to maximize product formation. nih.gov For instance, in a photoredox-catalyzed amination of an alkoxyarene, a 0.1 M concentration in DCE was found to afford the desired aniline product in a 52% isolated yield after optimization. nih.gov

The table below illustrates a typical optimization process for an SNAr reaction, demonstrating how reaction parameters influence the yield of the desired product.

| Entry | Solvent | Base | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | Acetonitrile | K2CO3 | Acridinium Catalyst A | 35 |

| 2 | THF | K2CO3 | Acridinium Catalyst A | 48 |

| 3 | 1,2-Dichloroethane | K2CO3 | Acridinium Catalyst A | 52 |

| 4 | 1,2-Dichloroethane | Cs2CO3 | Acridinium Catalyst A | 45 |

| 5 | 1,2-Dichloroethane | K2CO3 | Acridinium Catalyst B | 55 |

Green Chemistry Principles and Sustainable Synthetic Routes

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of anilines and their derivatives to develop more environmentally benign and sustainable processes. Traditional routes often involve multi-step procedures, harsh reaction conditions, and the use of hazardous reagents, such as in the nitration of aromatic compounds followed by metal-catalyzed reduction. researchgate.net

Sustainable synthetic strategies focus on minimizing waste, avoiding toxic solvents, reducing energy consumption, and utilizing renewable feedstocks or catalysts. mdpi.comsemanticscholar.org A notable green approach is the development of catalyst- and additive-free reactions. For example, a method for synthesizing 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines proceeds smoothly through a sequential imine condensation–isoaromatization pathway without the need for a metal catalyst. beilstein-journals.orgnih.gov This approach highlights operational simplicity and mild reaction conditions as key advantages. beilstein-journals.orgnih.gov

The use of water as a solvent is another cornerstone of green chemistry. Reactions of 1,2-diamines with 1,2-dicarbonyl compounds in water, without any catalyst, have been shown to efficiently produce heterocyclic systems like quinoxalines, demonstrating the potential for aqueous media in synthesizing nitrogen-containing aromatic compounds. semanticscholar.org Furthermore, the development of catalysts derived from biomass offers a renewable alternative to traditional metal catalysts. mdpi.com

The following table summarizes key green chemistry principles and their application in the synthesis of aniline and related scaffolds.

| Green Chemistry Principle | Application in Aniline Synthesis | Example/Benefit |

|---|---|---|

| Atom Economy | Designing reactions where the maximum number of atoms from reactants are incorporated into the final product. | Tandem or one-pot reactions that form the aniline ring and add substituents in a single process. |

| Use of Safer Solvents | Replacing hazardous organic solvents with environmentally benign alternatives. | Performing reactions in water, which is non-toxic, non-flammable, and readily available. semanticscholar.org |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. | Employing recyclable heterogeneous catalysts or biomass-derived catalysts to reduce waste and environmental impact. mdpi.com |

| Designing for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Developing catalyst-free methods that proceed under mild conditions, reducing energy consumption. beilstein-journals.org |

Derivatization Strategies of the Aniline Moiety

The aniline scaffold, characterized by an amino group attached to a benzene (B151609) ring, is a highly versatile platform in organic synthesis. The presence of both the reactive N-H bond and the activatable aromatic ring allows for extensive derivatization. These transformations can be broadly categorized into reactions at the nitrogen atom and functionalization of the aromatic ring, enabling the creation of a diverse library of compounds from a common aniline core.

Acylation and Sulfonylation Transformations

Acylation of the aniline amino group is a fundamental transformation that yields N-aryl amides. This reaction is typically achieved by treating the aniline with acylating agents such as acyl chlorides or acid anhydrides. google.com More advanced and regioselective methods have also been developed. For instance, ruthenium(II)-catalyzed ortho-acylation of N-(2-pyridyl)-anilines utilizes α-oxocarboxylic acids as acyl sources, demonstrating a directed C-H activation approach to introduce an acyl group onto the aromatic ring while the nitrogen is part of the directing group. rsc.orgresearchgate.net

Sulfonylation of anilines produces sulfonamides, a functional group prevalent in a wide range of biologically active molecules. nih.gov Modern synthetic methods have focused on developing milder and more efficient protocols. Photoredox catalysis enables the direct sulfonylation of aniline derivatives with bench-stable sulfinate salts or sulfonyl fluorides under mild, visible-light-mediated conditions. nih.govnih.govchemrxiv.org These methods are often characterized by their broad functional group tolerance and utility in late-stage functionalization of complex molecules. nih.gov

The table below provides examples of these key transformations on an aniline scaffold.

| Transformation | Reagent Class | Catalyst/Conditions | Resulting Functional Group |

|---|---|---|---|

| Acylation | Acid Anhydride | Iodine catalyst, heat google.com | N-Aryl Amide |

| Acylation (Directed) | α-Oxocarboxylic Acid | Ruthenium(II) catalyst rsc.orgresearchgate.net | ortho-Acyl N-Aryl Amide |

| Sulfonylation | Sulfinate Salt | Photoredox catalyst, visible light nih.gov | N-Aryl Sulfonamide |

| Sulfonylation | Sulfonyl Fluoride | Photoredox catalyst, visible light nih.gov | N-Aryl Sulfonamide |

Directed Functionalization of the Aromatic Ring

The amino group of aniline and its derivatives can serve as a powerful directing group to control the regioselectivity of C-H functionalization on the aromatic ring. While the amino group itself strongly directs electrophiles to the ortho and para positions, modern catalytic methods have been developed to access all three positions (ortho, meta, and para) with high selectivity.

Ortho-Functionalization: The majority of C-H activation strategies for anilines employ a directing group installed on the nitrogen atom. researchgate.net Groups such as a pyrimidine (B1678525) or a pyridine coordinate to a transition metal catalyst (e.g., palladium, rhodium), bringing the catalyst into proximity with the ortho C-H bond and facilitating its cleavage and subsequent functionalization. researchgate.net

Meta-Functionalization: Achieving functionalization at the meta position is more challenging due to the inherent electronic preference for ortho/para substitution. Advanced strategies have emerged to overcome this hurdle. One approach uses a ruthenium(II) catalyst that performs an initial ortho-cyclometalation, which in turn activates the meta position for reaction with electrophiles. nih.gov Another innovative technique combines a directing group with a transient mediator, such as norbornene, in a palladium-catalyzed relay process to achieve net meta-functionalization. nih.gov

Para-Functionalization: Selective functionalization at the para position is also a significant challenge. Specific catalytic systems have been designed to achieve this. For example, a highly para-selective C-H olefination of aniline derivatives has been reported using a specialized Pd/S,O-ligand-based catalyst. nih.gov This method demonstrates high efficiency and selectivity across a broad range of aniline substrates under mild, aerobic conditions. nih.gov

The following table summarizes these regioselective C-H functionalization strategies.

| Position | Strategy | Catalyst/Reagent System | Example Transformation |

|---|---|---|---|

| ortho | Nitrogen-linked Directing Group | Palladium, Rhodium, or Ruthenium catalysts rsc.orgresearchgate.net | Arylation, Alkylation, Acylation |

| meta | Transient Mediator Relay | Pd(OAc)2 / Norbornene nih.gov | Arylation |

| meta | Remote C-H Activation | Ruthenium(II) catalysts researchgate.netnih.gov | Alkylation |

| para | Specialized Ligand System | Pd / S,O-Ligand nih.gov | Olefination |

Mechanistic Investigations of Reactions Involving 2 Cyclohexylmethoxy Aniline Substructures

Elucidation of Specific Reaction Pathways and Intermediate Formation

Mechanistic studies of reactions involving aniline (B41778) substructures frequently reveal complex, multi-step pathways rather than simple, concerted processes. Kinetic analyses often indicate the formation of one or more transient intermediates. For instance, in reactions of anilines with chloramine T, a fractional order dependence on the amine concentration suggests the initial formation of a complex in a rapid equilibrium step, which then slowly decomposes to form the product. utmb.edu

Similarly, detailed kinetic analysis of other aniline reactions has shown time-dependent spectra lacking clear isosbestic points, which is indicative of a multi-step mechanism where no single stoichiometric conversion occurs in isolation. utexas.edu In such cases, global data fitting and numerical integration of rate equations are employed to deconvolute the process. These studies have identified intermediates where reactants add to the aniline derivative before the expulsion of a leaving group. utexas.edu For example, in the reaction of aniline with chlorine dioxide, benzoquinone has been identified as a major intermediate product through chromatographic and mass spectrometry techniques. researchgate.net

The reaction pathway can also be influenced by the nature of the reactants. Theoretical studies on the reaction of aniline with methyl radicals show two competing initial pathways: H-abstraction from the amino group to form an anilinyl radical and methane, and the addition of the methyl radical to the ortho position of the aromatic ring. nih.gov

Table 1: Examples of Reaction Pathways and Intermediates in Aniline Derivative Reactions

| Reaction Type | Key Mechanistic Feature | Identified or Proposed Intermediate | Supporting Evidence |

|---|---|---|---|

| Chlorination with Chloramine T | Pre-equilibrium complex formation | Aniline-Chloramine T Complex | Fractional order kinetics utmb.edu |

| Oxidation with Chlorine Dioxide | Multi-step oxidation | Benzoquinone | LC-MS and GC-MS analysis researchgate.net |

| Reaction with Thiols | Multi-step addition-elimination | Thiol-adduct intermediate | Kinetic analysis, UV/vis spectroscopy utexas.edu |

| Reaction with Methyl Radicals | Competing abstraction vs. addition | Anilinyl radical (C6H5NH•) or Methyl-adduct (IS2) | Theoretical calculations (CCSD(T)) nih.gov |

Role of Acid Catalysis and Solvent Effects in Reaction Kinetics and Selectivity

Acid catalysis plays a pivotal role in dictating the reaction pathways of anilines. Chemodivergent reactions have been developed where the choice of catalyst determines the final product from a common intermediate. researchgate.net For example, in reactions involving 2-indolylmethanols, the use of a Brønsted acid can facilitate a Nazarov-type cyclization, with the presence or absence of molecular sieves controlling the chemoselectivity of the final product. researchgate.net This highlights the ability of acid catalysts to selectively stabilize certain transition states or activate specific reaction pathways.

Solvent effects are also critical in determining reaction rates and mechanisms. The nature of the solvent can alter the solvation of reactants, products, and, most importantly, transition states. umaine.edu According to transition state theory, the reaction rate is influenced by the activity coefficients of the reactants and the transition state. A solvent that preferentially solvates the transition state more than the reactants will accelerate the reaction. For instance, in the hydrogenation of cyclohexene on a Platinum catalyst, the reaction rate is dependent on the concentration of hydrogen within the solvent, demonstrating a direct link between the solvent's properties and reaction kinetics. umaine.edu Conversely, on a Palladium catalyst, the rate is independent of the solvent identity, indicating a different rate-determining step and mechanism. umaine.edu These examples underscore the necessity of carefully selecting solvents to optimize reaction efficiency and control the mechanistic pathway.

Table 2: Influence of Catalysis and Solvents on Aniline Reactions

| Factor | Effect on Reaction | Mechanistic Implication | Example |

|---|---|---|---|

| Brønsted Acid Catalyst | Controls chemoselectivity, enabling divergent synthesis | Stabilizes specific intermediates or transition states, directing the reaction down a particular pathway researchgate.net | Reaction of 2-indolylmethanols with tryptophols researchgate.net |

| Solvent Polarity/Type | Alters reaction rates by differential solvation | Influences the energy of the transition state relative to the reactants umaine.edu | Hydrogenation of phenols and cyclohexene umaine.edu |

Exploration of Electron Transfer and Radical Pathways in Functionalization

The electron-rich nature of the aniline nitrogen atom, combined with the stabilizing effect of the adjacent aromatic ring, makes aniline derivatives powerful electron donors. nih.gov This property is central to their use in redox-based processes, particularly those involving single-electron transfer (SET). The functionalization of the sp³ C-H bond alpha to the nitrogen in N-alkyl anilines can be achieved through the generation of α-anilinoalkyl radicals. nih.govnih.gov This process is typically initiated by an SET oxidation of the aniline.

A significant challenge in these reactions is rapid back-electron transfer (BET), where the oxidized aniline is quickly reduced back to its initial state, preventing the desired follow-up chemistry. nih.govnih.gov Recent advances have shown that photoredox catalysis, often in the presence of an exogenous amine, can effectively minimize BET. nih.govnih.gov This strategy synergistically aids the initial SET oxidation of the aniline and accelerates the subsequent deprotonation step, allowing for the efficient generation of the α-anilinoalkyl radical intermediate. nih.gov Once formed, this radical can participate in a variety of C-C bond-forming reactions. The reaction mechanism between aniline and oxidizing agents like chlorine dioxide is also understood to proceed via a single electron transfer pathway. researchgate.net

Table 3: Electron Transfer and Radical Pathways in Aniline Functionalization

| Process | Description | Key Intermediate | Mechanistic Challenge | Solution/Strategy |

|---|---|---|---|---|

| Photoredox Catalysis | sp³ C-H functionalization alpha to the nitrogen atom | α-anilinoalkyl radical | Fast back-electron transfer (BET) nih.govnih.gov | Use of an exogenous alkylamine to accelerate deprotonation after SET nih.gov |

| Oxidation | Degradation or transformation of the aniline ring | Radical cations | Controlling selectivity | pH control and choice of oxidant researchgate.net |

| Reaction with Radicals | Hydrogen abstraction or radical addition to the ring | Anilinyl radical or radical-adduct | Competition between pathways nih.gov | Control of temperature and pressure nih.gov |

Theoretical Validation of Proposed Mechanisms

Computational chemistry provides powerful tools for validating experimentally proposed reaction mechanisms and predicting new reactive pathways. Density Functional Theory (DFT) is widely used to investigate the mechanisms of reactions involving aniline derivatives. researchgate.netresearchgate.net By computing the potential energy surface, researchers can identify transition states, calculate activation energy barriers, and corroborate reactivity trends observed in kinetic experiments. researchgate.net For example, DFT calculations have been used to support the proposed mechanism for the oxidation of para-substituted anilines by chlorine dioxide. researchgate.net

In other studies, high-level methods such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) combined with DFT methods like M06-2X have been used to establish a comprehensive kinetic mechanism for the reaction between aniline and methyl radicals over wide temperature and pressure ranges. nih.gov These calculations can elucidate the competition between different reaction channels, such as H-abstraction versus radical addition. nih.gov

More advanced theoretical approaches, such as Bonding Evolution Theory (BET), offer deeper insight into the bond-breaking and forming processes that occur throughout a reaction. mdpi.com BET has been applied to study complex rearrangements like the intramolecular Diels-Alder reaction, providing a detailed description of the electronic changes along the reaction coordinate. mdpi.com Such theoretical studies are invaluable for understanding the nuanced electronic factors that govern the reactivity and selectivity of complex organic transformations.

Table 4: Theoretical Methods for Validating Aniline Reaction Mechanisms

| Theoretical Method | Information Provided | Application in Aniline Chemistry |

|---|---|---|

| Density Functional Theory (DFT) | Potential energy surfaces, activation energies, reaction pathways researchgate.netresearchgate.net | Validating mechanisms of oxidation and halogenation reactions researchgate.netresearchgate.net |

| CCSD(T) // M06-2X | High-accuracy energies, comprehensive kinetic mechanisms nih.govmdpi.com | Studying reactions with radicals (e.g., CH3•, OH•) over varied T/P nih.govmdpi.com |

| Bonding Evolution Theory (BET) | Detailed analysis of bond forming/breaking processes mdpi.com | Elucidating the mechanism of complex intramolecular rearrangements mdpi.com |

| Transition State Theory (TST) / RRKM Theory | Calculation of reaction rate constants nih.govmdpi.com | Predicting kinetics for atmospheric and combustion reactions of anilines nih.govmdpi.com |

Computational and Theoretical Chemistry Studies of 2 Cyclohexylmethoxy Aniline and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 2-(cyclohexylmethoxy)aniline. article4pub.comnih.govdntb.gov.ua These calculations provide detailed information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are key indicators of its chemical reactivity. researchgate.netsciencepg.comresearchgate.netresearcher.lifethaiscience.info

The electronic properties of aniline (B41778) derivatives are significantly influenced by the nature and position of their substituents. researchgate.netrsc.org For this compound, the electron-donating nature of the amino (-NH₂) group increases the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the bulky and electron-donating cyclohexylmethoxy group at the ortho position can sterically and electronically modulate the reactivity of the aromatic ring and the amino group.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's stability and reactivity. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov DFT calculations can precisely determine these energy levels. For instance, studies on similar methoxy-substituted anilines have shown how the position of the alkoxy group affects the HOMO-LUMO gap and, consequently, the reactivity. sciencepg.comresearcher.life

Table 1: Predicted Frontier Molecular Orbital Energies and Related Properties of this compound (Note: The following values are illustrative and based on typical results for similar aniline derivatives calculated using DFT at the B3LYP/6-31G level of theory, as direct experimental or calculated values for this compound are not readily available in the cited literature.)*

| Property | Predicted Value | Significance |

| HOMO Energy | -5.2 eV | Indicates the electron-donating ability; higher values suggest greater reactivity towards electrophiles. |

| LUMO Energy | 0.5 eV | Indicates the electron-accepting ability; lower values suggest greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Ionization Potential (I) | 5.2 eV | Energy required to remove an electron; related to HOMO energy. |

| Electron Affinity (A) | -0.5 eV | Energy released upon gaining an electron; related to LUMO energy. |

The Molecular Electrostatic Potential (MEP) map is another valuable output of quantum chemical calculations. nih.govnih.gov It visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the MEP would likely show a negative potential (red/yellow) around the nitrogen atom of the amino group and the oxygen atom of the methoxy group, indicating these as probable sites for electrophilic attack. The aromatic ring would exhibit a more complex potential landscape due to the competing electronic effects of the substituents.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its interactions with other molecules. Conformational analysis and molecular dynamics (MD) simulations are powerful tools to explore the molecule's dynamic behavior. nih.govnih.govmdpi.commdpi.com

Conformational analysis of this compound would focus on the rotational freedom around several key bonds: the C(aryl)-O bond, the O-CH₂ bond, and the CH₂-C(cyclohexyl) bond. The bulky cyclohexyl group can impose significant steric hindrance, influencing the preferred orientation of the cyclohexylmethoxy side chain relative to the aniline ring. researchgate.netacs.orgacs.org The presence of this bulky group at the ortho position can also affect the planarity of the amino group.

Molecular dynamics simulations can provide a deeper understanding of the conformational landscape by simulating the atomic motions over time. semanticscholar.org An MD simulation would reveal the accessible conformations of this compound in different environments (e.g., in a vacuum or in a solvent) and the energy barriers between them. This information is critical for understanding how the molecule might adapt its shape to fit into a binding site of a biological target or to pack in a solid-state material. nih.govmdpi.com

Table 2: Key Dihedral Angles for Conformational Analysis of this compound (Note: These are the critical dihedral angles that would be analyzed in a computational study. The preferred values would be determined by the energetic landscape.)

| Dihedral Angle | Description | Expected Influence on Conformation |

| C1-C2-O-CH₂ | Rotation around the aryl-oxygen bond | Determines the orientation of the cyclohexylmethoxy group relative to the aromatic plane. |

| C2-O-CH₂-C(cyclohexyl) | Rotation around the oxygen-methylene bond | Influences the positioning of the cyclohexyl ring. |

| N-C1-C2-O | Relative orientation of the amino and alkoxy groups | Affected by potential intramolecular hydrogen bonding and steric repulsion. |

Prediction and Analysis of Theoretical Descriptors

A range of theoretical descriptors can be calculated to quantify various aspects of the molecule's properties. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to correlate molecular structure with biological activity or physical properties. nih.gov

For this compound, important theoretical descriptors derived from quantum chemical calculations include:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, Mulliken atomic charges, and dipole moment. These describe the molecule's electronic character and reactivity. mdpi.com

Topological Descriptors: Molecular weight, molecular volume, and surface area. These relate to the molecule's size and shape.

Thermodynamic Descriptors: Enthalpy of formation, Gibbs free energy, and heat capacity. These provide information about the molecule's stability and are calculated using statistical mechanics based on the vibrational frequencies obtained from DFT. researchgate.net

Table 3: Selected Theoretical Descriptors for this compound (Note: Values are illustrative and based on general principles of computational chemistry for similar molecules.)

| Descriptor | Type | Predicted Value | Application |

| Dipole Moment | Electronic | ~2.0 Debye | Predicts polarity and solubility. |

| Mulliken Charge on N | Electronic | ~ -0.8 e | Indicates the nucleophilicity of the amino group. |

| Molecular Surface Area | Topological | ~200 Ų | Relates to intermolecular interactions and transport properties. |

| Enthalpy of Formation | Thermodynamic | ~ -150 kJ/mol | Indicates the molecule's thermodynamic stability. |

These descriptors can be used to predict properties such as lipophilicity (logP), which is crucial for the pharmacokinetic profile of potential drug candidates. nih.gov

Computational Design Principles for Rational Structural Modification

The insights gained from the computational studies described above form the basis for the rational design of novel derivatives of this compound with tailored properties. nih.govacs.orgacs.orgmdpi.com By understanding the relationship between the molecule's structure and its electronic and conformational properties, modifications can be proposed to enhance desired characteristics.

For example, if the goal is to increase the nucleophilicity of the aniline ring for a particular chemical reaction, electron-donating groups could be added to the ring, and their effect on the HOMO energy and MEP could be computationally verified before synthesis. If the objective is to design a molecule that fits into a specific enzyme's active site, the cyclohexylmethoxy group could be modified to optimize steric and electronic complementarity with the binding pocket. Molecular docking simulations would be a key tool in this process, predicting the binding affinity and orientation of the designed derivatives. nih.govuaeu.ac.ae

The principles of bioisosteric replacement can also be applied. nih.gov For instance, the cyclohexyl ring could be replaced by other cyclic or acyclic groups to modulate properties like solubility, metabolic stability, or binding affinity. Computational methods allow for the rapid screening of a virtual library of such derivatives, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov This in silico approach significantly accelerates the discovery and optimization process in drug development and materials science. acs.org

Reactivity and Advanced Chemical Transformations of 2 Cyclohexylmethoxy Aniline Derivatives

Electrophilic and Nucleophilic Reactivity of the Aniline (B41778) and Ether Linkage

The reactivity of 2-(Cyclohexylmethoxy)aniline is dominated by the strong electron-donating nature of the amino group, which significantly activates the aromatic ring towards electrophilic attack. This activation, however, is modulated by the presence of the ortho-alkoxy substituent, leading to specific patterns of reactivity.

Electrophilic Aromatic Substitution:

The amino group (-NH₂) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. byjus.com Its presence makes the aromatic ring of this compound highly nucleophilic. libretexts.org The lone pair of electrons on the nitrogen atom is delocalized into the benzene (B151609) ring through resonance, increasing the electron density at the positions ortho and para to the amino group. byjus.comchemistrysteps.com Consequently, electrophiles will preferentially attack at positions 4 (para) and 6 (ortho). The bulky cyclohexylmethoxy group at position 2 sterically hinders attack at the adjacent position 3.

Common electrophilic substitution reactions include:

Halogenation: Due to the high activation by the amino group, halogenation of aniline derivatives is often rapid and can be difficult to control, frequently leading to poly-substituted products. libretexts.orglibretexts.org For instance, reaction with bromine water would likely yield 4,6-dibromo-2-(cyclohexylmethoxy)aniline. To achieve mono-substitution, the reactivity of the amino group is often attenuated by converting it into an amide (e.g., an acetanilide), which can be hydrolyzed after the substitution step. libretexts.org

Nitration: Direct nitration of anilines with a mixture of nitric and sulfuric acid is generally unsuccessful. The strongly acidic conditions lead to the protonation of the amino group, forming an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, leading to undesired products. byjus.comchemistrysteps.com Therefore, a protection strategy, such as acetylation, is typically employed to introduce a nitro group at the para position before deprotection. scribd.com

Sulfonation: Aniline can be sulfonated by heating with fuming sulfuric acid to produce p-aminobenzenesulfonic acid (sulfanilic acid). scribd.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally not feasible with anilines. The basic amino group reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the ring towards electrophilic substitution. libretexts.orglibretexts.org

Nucleophilicity of the Aniline:

The nitrogen atom of the aniline moiety possesses a lone pair of electrons, rendering it nucleophilic. While it is a weaker nucleophile than aliphatic amines due to the delocalization of the lone pair into the aromatic ring, it readily participates in reactions with electrophiles such as alkyl halides and acyl chlorides to form secondary and tertiary amines, and amides, respectively. ucalgary.ca It can also act as a nucleophile in nucleophilic aromatic substitution (SNAr) reactions on electron-deficient aromatic rings. rsc.org

Reactivity of the Ether Linkage:

Ethers are generally unreactive and stable to many reagents. libretexts.org The C-O bond of the cyclohexylmethoxy group is robust but can be cleaved under harsh conditions, typically involving strong acids like HBr or HI. libretexts.orgwikipedia.org The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. libretexts.org Depending on the structure, this can occur via an SN1 or SN2 mechanism. wikipedia.org For the primary carbon of the cyclohexylmethoxy group, an SN2 mechanism is expected. libretexts.org Lewis acids, such as boron tribromide (BBr₃), are also highly effective for cleaving aryl ethers to yield phenols. youtube.com In the case of this compound, cleavage would result in 2-aminophenol (B121084) and cyclohexylmethyl halide.

| Reaction Type | Reagent/Conditions | Primary Site of Reaction | Expected Outcome/Notes |

|---|---|---|---|

| Electrophilic Halogenation | Br₂, H₂O | Aromatic Ring (Positions 4 & 6) | Rapid reaction, likely leads to di-substitution. Mono-substitution requires amine protection. libretexts.org |

| Electrophilic Nitration | HNO₃, H₂SO₄ | Amino Group / Ring | Direct nitration fails; requires protection of the amino group to achieve p-nitro product. byjus.com |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Aniline Nitrogen | Forms corresponding secondary or tertiary amine. ucalgary.ca |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Aniline Nitrogen | Forms the corresponding amide (e.g., acetanilide derivative). libretexts.org |

| Ether Cleavage | Conc. HBr or HI, heat | Ether Linkage | Cleaves C-O bond to yield 2-aminophenol and cyclohexylmethyl bromide/iodide. libretexts.org |

| Ether Cleavage | BBr₃ | Ether Linkage | Effective method for demethylation of aryl methyl ethers, applicable here. youtube.com |

Functional Group Interconversions and Modifications of the Cyclohexylmethoxy Unit

While the aniline moiety is typically the most reactive part of the molecule, the cyclohexylmethoxy unit can also undergo specific chemical transformations. These modifications allow for the diversification of the molecular structure without altering the core aniline scaffold. Although literature specifically detailing these transformations on this compound is limited, plausible reactions can be inferred from the known chemistry of the cyclohexane ring.

Key potential transformations include:

Oxidation: The methylene (B1212753) (-CH₂-) group of the ether is generally resistant to oxidation. However, the C-H bonds on the cyclohexane ring itself can be oxidized under specific conditions. For example, using strong oxidizing agents could potentially lead to the formation of cyclohexanone or cyclohexanol derivatives, although this may require harsh conditions that could also affect the aniline ring. Selective oxidation methods would be necessary to avoid unwanted side reactions on the electron-rich aromatic ring.

Halogenation: Free-radical halogenation on the cyclohexane ring could be achieved using reagents like N-bromosuccinimide (NBS) with a radical initiator. This would introduce a halogen atom onto the aliphatic ring, providing a handle for further nucleophilic substitution reactions. The selectivity of this reaction can sometimes be challenging.

| Transformation | Typical Reagents | Target Moiety | Potential Product |

|---|---|---|---|

| Oxidation | CrO₃, KMnO₄, or other strong oxidants | Cyclohexane C-H bonds | Cyclohexanone or cyclohexanol derivatives |

| Radical Halogenation | N-Bromosuccinimide (NBS), AIBN | Cyclohexane C-H bonds | Brominated cyclohexane derivatives |

Cyclization and Annulation Reactions Leading to Fused Heterocycles

This compound is an excellent precursor for the synthesis of benzo-fused N-heterocycles, which are prominent scaffolds in many biologically active compounds. The aniline nitrogen and the activated ortho-position (C6) are well-positioned to participate in reactions that form new rings.

Synthesis of Indoles: Ruthenium-catalyzed C-H annulation of anilines with alkynes provides a direct route to substituted indoles. nih.gov By applying this methodology, this compound could react with various alkynes to generate 7-(cyclohexylmethoxy)-substituted indoles.

Synthesis of Quinolines: A common strategy for quinoline synthesis involves the cyclization of N-(2-alkynyl)anilines. nih.gov This would require a preliminary step to introduce an alkynyl group onto the nitrogen atom of this compound. Subsequent treatment with a catalyst (e.g., copper or gold) would initiate a cascade cyclization to form an 8-(cyclohexylmethoxy)-substituted quinoline.

Synthesis of Benzoxazines: Intramolecular cyclization can be achieved by first acylating the aniline nitrogen with a reagent containing a suitable functional group. For example, the reaction of N-acetyl-2-(cyclohex-1-enyl)aniline with bromine is known to trigger an intramolecular cyclization to yield brominated 3,1-benzoxazines. researchgate.net A similar strategy could be envisioned for derivatives of this compound.

Benzannulation Reactions: Three-component reactions involving a 1,3-diketone, an amine, and another component can lead to the formation of substituted anilines in a process known as benzannulation. beilstein-journals.org While this is a method to form anilines, related annulation strategies can use anilines as starting materials to build additional fused rings.

| Target Heterocycle | Reaction Type | Required Co-reactant/Modification | Resulting Fused System |

|---|---|---|---|

| Indole | Transition Metal-Catalyzed Annulation | Internal or terminal alkyne | 7-(Cyclohexylmethoxy)indole |

| Quinoline | Arylselenyl Radical-Mediated Cyclization | N-alkynylation of the aniline | 8-(Cyclohexylmethoxy)quinoline nih.gov |

| Benzoxazine | Halocyclization | N-acylation followed by reaction with Br₂ | Fused oxazine ring system researchgate.net |

| Dihydropyridinone | Annulation of Amide with Alkyne | Conversion to an amide with a tethered alkyne | Fused dihydropyridinone ring frontiersin.org |

Control of Regioselectivity and Stereoselectivity in Complex Syntheses

Achieving high levels of selectivity is a central goal in modern organic synthesis. In derivatives of this compound, both regioselectivity (which position reacts) and stereoselectivity (the spatial arrangement of newly formed bonds) are critical considerations.

Regioselectivity:

As discussed in section 5.1, the regiochemical outcome of electrophilic aromatic substitution is a product of the combined electronic and steric effects of the amino and cyclohexylmethoxy groups. The strong ortho, para-directing ability of the amino group is the dominant electronic factor. However, the large steric footprint of the ortho-cyclohexylmethoxy group significantly disfavors electrophilic attack at the adjacent C3 position. This generally leads to a high preference for substitution at the C4 (para) and C6 (ortho) positions.

In some cases, unexpected regioselectivity can be achieved through catalyst control. For example, specialized amine organocatalysts have been developed for the highly selective ortho-chlorination of anilines, potentially allowing for the selective functionalization of the C6 position even in the presence of an open para position. rsc.orgnih.gov Similarly, iridium-catalyzed C-H borylation reactions have shown high ortho-selectivity on aniline substrates. nih.gov

Stereoselectivity:

The cyclohexylmethoxy group itself is achiral. However, if the cyclohexane ring were to bear substituents, it would contain stereocenters. In such cases, the chiral cyclohexylmethoxy group could exert diastereoselective control over reactions occurring elsewhere in the molecule. Its steric bulk could direct the approach of reagents to one face of a prochiral group, leading to the preferential formation of one diastereomer over another.

Furthermore, in cyclization and annulation reactions where new stereocenters are formed, the bulky ortho-substituent can play a crucial role in determining the stereochemical outcome of the product. For example, in a cyclization that forms a new ring fused to the benzene ring, the cyclohexylmethoxy group might force substituents on the newly formed ring to adopt a specific relative stereochemistry to minimize steric strain.

Applications As a Versatile Synthetic Building Block in Complex Molecular Architectures

Construction of Bioactive Compound Scaffolds

The aniline (B41778) moiety of 2-(Cyclohexylmethoxy)aniline is a key functional group that participates in a wide array of chemical transformations, making it an ideal starting point for the synthesis of bioactive molecules. beilstein-journals.org Heterocyclic compounds, in particular, are prevalent in over 90% of newly discovered drugs, and aniline derivatives are crucial precursors for many of these structures. ijnrd.orgmdpi.com The presence of the cyclohexylmethoxy group can influence the physicochemical properties of the final compounds, such as lipophilicity and conformational flexibility, which are critical for their biological activity and pharmacokinetic profiles.

Design and Synthesis of Kinase Inhibitor Precursors (e.g., Purine (B94841) and Pyrimidine (B1678525) Derivatives)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer. ugr.esed.ac.uk Consequently, kinase inhibitors are a major focus of drug discovery. mdpi.comnih.gov The this compound scaffold is particularly valuable in the synthesis of precursors for kinase inhibitors, especially those based on purine and pyrimidine heterocycles. These nitrogen-containing ring systems are central to many FDA-approved kinase inhibitors. nih.gov

The general synthetic strategy involves the reaction of the aniline nitrogen with a suitably functionalized pyrimidine or purine core, such as 2,4-dichloropyrimidine. nih.gov This nucleophilic aromatic substitution reaction forms the basis for a diverse library of substituted aniline pyrimidine derivatives. nih.govnih.gov The cyclohexylmethoxy group at the ortho position of the aniline ring can influence the orientation of the molecule within the ATP-binding pocket of the target kinase, potentially enhancing potency and selectivity.

Recent studies have focused on designing 2-substituted aniline pyrimidine derivatives as potent dual inhibitors of kinases like Mer and c-Met, which are often overexpressed in tumors. nih.govnih.gov The synthesis allows for the incorporation of various substituted anilines to explore structure-activity relationships (SAR) and optimize inhibitory activity. nih.gov For example, derivatives of 2-anilino-purine, such as 6-(Cyclohexylmethoxy)-2-(3'-chloroanilino)purine, have been identified as specific kinase inhibitors. drugbank.com

Table 1: Examples of Kinase Inhibitor Scaffolds Derived from Aniline Precursors

| Scaffold Class | Core Heterocycle | Synthetic Precursor Example | Target Kinase Family (Illustrative) |

|---|---|---|---|

| Anilino-pyrimidine | Pyrimidine | 2,4-Dichloropyrimidine | Mer, c-Met, EGFR |

| Anilino-purine | Purine | 2,6-Dichloropurine | CDKs, Src family |

This table is for illustrative purposes to show the types of scaffolds that can be generated.

Utility in Other Heterocyclic and Acyclic Systems

Beyond kinase inhibitors, this compound is a valuable precursor for a wide range of other bioactive heterocyclic and acyclic systems. The aniline functional group is a cornerstone in the synthesis of numerous heterocyclic compounds, including quinolines, quinazolines, and benzodiazepines, many of which exhibit significant pharmacological properties. nih.govnih.gov

The synthesis of these systems often involves condensation reactions, cyclizations, and multi-component reactions where the aniline nitrogen acts as a key nucleophile. beilstein-journals.org For instance, the Friedländer annulation can be used to synthesize substituted quinolines from 2-aminoaryl ketones or aldehydes, a reaction pathway accessible from aniline derivatives. The development of one-pot, three-component reactions has further expanded the ability to generate complex meta-substituted anilines, which are valuable motifs in medicinal and materials chemistry. beilstein-journals.org The inherent reactivity of the aniline core allows for its incorporation into a vast array of molecular frameworks, contributing to the generation of novel compounds with potential therapeutic applications. ijnrd.orgmdpi.com

Contributions to Scaffold Diversity and Chemical Space Exploration

The concept of "scaffold diversity" is central to modern drug discovery, aiming to create libraries of compounds with a wide range of core structures to maximize the chances of finding a hit against a biological target. nih.gov Similarly, "chemical space exploration" refers to the effort to synthesize and investigate novel areas of the vast theoretical landscape of all possible small molecules. acs.orgnih.gov

The use of building blocks like this compound significantly contributes to both of these goals. Its structure is not one of the most common "chemical clichés" found in existing compound libraries, which are often dominated by a relatively small number of framework shapes. acs.org By incorporating this unique combination of an aniline ring and a cyclohexylmethoxy side chain, chemists can generate novel scaffolds that are underrepresented in current screening collections. nih.gov

This exploration of new chemical space is critical because it is believed that many potentially useful molecules have not yet been synthesized. acs.org The structural features of this compound—a planar aromatic ring coupled with a non-planar, flexible aliphatic ring system—allow for the creation of three-dimensional molecular shapes that can access novel binding modes on biological targets. This moves away from the often flat, two-dimensional structures that have historically dominated medicinal chemistry. wiley-vch.de The generation of vast virtual libraries, such as the "eXplore" chemical space containing trillions of compounds, relies on robust chemical reactions and diverse building blocks to provide novel and synthetically accessible molecules for drug discovery campaigns. nih.govnih.gov

Potential in Materials Science and Supramolecular Assembly (as a structural motif)

The applications of this compound extend beyond medicinal chemistry into the field of materials science, particularly in the design of self-assembling systems. chemscene.com Supramolecular assembly involves the spontaneous organization of molecules into ordered structures through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. nih.govnih.gov

The aniline moiety is known to participate in such interactions. For example, aniline-phenol recognition can lead to the formation of well-defined, hydrogen-bonded supramolecular synthons. nih.gov The amino group of this compound can act as a hydrogen bond donor, while the aromatic ring can engage in π-π stacking. The cyclohexylmethoxy group can participate in hydrophobic and van der Waals interactions, influencing the packing and morphology of the resulting supramolecular structures.

Aniline and its oligomers have been shown to self-assemble into various nanostructures, such as nanobelts, nanofibers, and nanotubes. researchgate.net By incorporating the specific structural features of this compound, it may be possible to direct the formation of unique and functional supramolecular architectures. These organized assemblies could find applications in areas such as organic electronics, sensor technology, and the development of responsive materials. chemscene.com The ability to control the self-assembly process by modifying the molecular structure makes aniline derivatives like this compound attractive candidates for the bottom-up fabrication of novel nanomaterials. nih.govresearchgate.net

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Techniques for Comprehensive Structural Characterization

Spectroscopy is a cornerstone in the structural elucidation of organic molecules like 2-(Cyclohexylmethoxy)aniline. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecule's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The aromatic protons on the aniline (B41778) ring would typically appear in the downfield region (δ 6.5-7.5 ppm). The chemical shifts of these protons are influenced by the electron-donating effects of both the amino (-NH₂) and the cyclohexylmethoxy (-OCH₂-C₆H₁₁) groups. The protons of the methylene (B1212753) bridge (-O-CH₂-) would likely produce a characteristic signal, while the numerous protons of the cyclohexyl ring would appear as a complex set of overlapping signals in the upfield aliphatic region (δ 1.0-2.0 ppm). The amine (-NH₂) protons would present a broad singlet, the position of which can vary depending on solvent and concentration. For comparison, the aromatic protons in the related 2-methoxyaniline appear between δ 6.5 and 6.8 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, this would include signals for the six carbons of the benzene (B151609) ring, the methylene bridge carbon, and the carbons of the cyclohexyl group. The chemical shifts would confirm the presence of the ether linkage and the substitution pattern on the aromatic ring. Studies on other substituted anilines demonstrate how variations in the chemical shift of the para carbon atom can be used to estimate molecular geometry, such as the twist angle of the amino group. researchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wpmucdn.comwikieducator.org The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features. wpmucdn.comwikieducator.orgresearchgate.net

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Significance for this compound |

| N-H Stretching | 3300 - 3500 (two bands for primary amine) | Confirms the presence of the primary amino (-NH₂) group. wpmucdn.comwikieducator.org |

| C-H Stretching (Aromatic) | 3000 - 3100 | Indicates the C-H bonds on the benzene ring. researchgate.net |

| C-H Stretching (Aliphatic) | 2850 - 2960 | Corresponds to the C-H bonds of the cyclohexyl and methylene groups. |

| N-H Bending | 1580 - 1650 | Further evidence for the primary amino group. wikieducator.org |

| C=C Stretching (Aromatic) | 1450 - 1600 | Confirms the presence of the benzene ring. |

| C-N Stretching (Aromatic) | 1250 - 1335 | Indicates the bond between the nitrogen atom and the aromatic ring. wikieducator.org |

| C-O Stretching (Ether) | 1000 - 1300 | Confirms the presence of the cyclohexylmethoxy ether linkage. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural identification.

In the mass spectrum of this compound (Molecular Weight: 205.30 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 205. The fragmentation pattern would likely involve cleavage of the ether bond. A common fragmentation pathway for ethers is alpha-cleavage, occurring adjacent to the oxygen atom. youtube.com Another likely fragmentation is the loss of the cyclohexylmethyl group (C₇H₁₃•, mass ≈ 97 amu) to give a fragment corresponding to the 2-aminophenol (B121084) cation radical at m/z 109. Further fragmentation of the aniline portion would involve the loss of molecules like hydrogen cyanide (HCN), which is a characteristic fragmentation for anilines. acs.org

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for the analysis of aniline derivatives. thermofisher.comepa.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like many aniline derivatives. thermofisher.com

Methodology: Reversed-phase HPLC (RP-HPLC) is the most common mode used for aniline analysis. researchgate.netnih.gov A nonpolar stationary phase, typically a C18 (octadecylsilyl) column, is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and/or methanol (B129727) with water and a pH modifier like phosphoric or formic acid. rsc.org

Detection: Ultraviolet (UV) detection is frequently used, as the aromatic ring in this compound absorbs UV light. A photodiode array (PDA) detector can provide spectral information, enhancing the specificity of the analysis. nih.gov For highly sensitive and specific quantification, especially in complex matrices, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique offers excellent linearity and low detection limits for aniline analysis in environmental water samples. nih.gov

| HPLC Parameter | Typical Conditions for Aniline Derivatives |

| Column | Reversed-phase C18, C8 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV/Vis, Photodiode Array (PDA), Mass Spectrometry (MS/MS) |

| Application | Purity assessment, quantification, impurity profiling |

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. While anilines can be analyzed by GC, their polarity and potential for thermal degradation can sometimes pose challenges. epa.govepa.gov

Methodology: Capillary GC columns with phases like SE-54 are often recommended for better sensitivity and selectivity. epa.gov The analysis of aniline and its derivatives can sometimes be problematic, leading to erratic responses that necessitate frequent column maintenance. epa.gov To improve volatility and chromatographic peak shape, derivatization is often employed. nih.govoup.comnih.gov Reagents like acetic anhydride, trifluoroacetic anhydride, or chloroformates can be used to convert the polar amine group into a less polar, more volatile derivative. oup.comnih.gov

Detection: A flame ionization detector (FID) can be used for general-purpose analysis. For higher selectivity and sensitivity for nitrogen-containing compounds like anilines, a thermionic nitrogen-phosphorus detector (NPD) is highly effective. epa.gov For unambiguous identification and quantification, coupling GC with a mass spectrometer (GC-MS) is the standard approach. epa.govnih.gov GC-MS allows for the identification of compounds based on both their retention time and their mass spectral fragmentation pattern. nih.gov

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and conformational details.

For a compound like this compound, a single-crystal X-ray diffraction analysis would reveal the exact conformation of the cyclohexyl ring, the geometry of the ether linkage, and the planarity of the aniline ring. It would also provide detailed information about intermolecular interactions, such as hydrogen bonding involving the amino group, which governs how the molecules pack together in the crystal lattice. researchgate.net

While X-ray diffraction studies have been performed on various aniline derivatives, such as chloroanilines, to determine their crystal systems and unit cell parameters, a specific crystallographic study for this compound has not been reported in the surveyed literature. cambridge.orgresearchgate.net Obtaining suitable single crystals is a prerequisite for this analysis, which can sometimes be a challenging step. nih.gov In the absence of single-crystal data, X-ray powder diffraction (XRPD) could be used to characterize the solid-state form of the material, providing information about its crystallinity and phase purity. cambridge.org

Future Research Directions and Unexplored Avenues

Development of Next-Generation Synthetic Methodologies

Current synthetic routes to ortho-alkoxy anilines often rely on classical methods that may have limitations in terms of efficiency, substrate scope, and environmental impact. Future research should focus on developing more advanced and sustainable synthetic strategies for 2-(cyclohexylmethoxy)aniline and its derivatives.

One promising direction is the application of modern cross-coupling reactions. Advances in transition-metal-catalyzed C–N and C–O bond formation could offer more direct and efficient routes. nih.gov For instance, palladium-catalyzed C–H activation could enable the direct ortho-alkoxylation of anilides, providing a streamlined synthesis. acs.org Furthermore, the development of novel ligands and catalysts could improve reaction conditions, making them milder and more tolerant of various functional groups.

Another area ripe for exploration is the use of photoredox catalysis. galchimia.com These methods, which utilize light to drive chemical reactions, can often proceed under mild conditions and offer unique reactivity patterns. A photochemical dehydrogenative strategy for aniline (B41778) synthesis has been reported, which could be adapted for the synthesis of complex aniline derivatives. galchimia.com

The synthesis of sterically hindered anilines, such as those with bulky ortho substituents like the cyclohexylmethoxy group, can be particularly challenging. nih.govresearchgate.net Future methodologies could focus on overcoming these steric challenges, perhaps through the use of specialized catalysts or reaction conditions that minimize steric hindrance. A modular, three-component coupling that constructs a sterically hindered C(sp3)–N bond using a copper catalyst has been reported and could be a valuable approach. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Advanced Cross-Coupling | High efficiency, broad substrate scope | Development of novel ligands and catalysts for C-H activation |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity | Adaptation of existing methods to ortho-alkoxy anilines |

| Flow Chemistry | Improved safety, scalability, and control | Optimization of reaction parameters for continuous production |

| Biocatalysis | High selectivity, environmentally benign | Discovery and engineering of enzymes for aniline derivatization |

Integration of Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, which can significantly accelerate the discovery and optimization of synthetic routes. For this compound, computational modeling could be employed in several key areas.

Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction mechanisms and predict the feasibility of novel synthetic pathways. umn.edursc.org This can help researchers to identify promising new reactions and to optimize existing ones by providing insights into transition states and reaction intermediates. For example, computational studies have been used to predict the one-electron oxidation potentials of substituted anilines, which is crucial for understanding their redox behavior in synthetic reactions. umn.edursc.org

Furthermore, computational models can predict the physicochemical properties of this compound and its derivatives, such as their solubility, stability, and electronic properties. tandfonline.com This information is invaluable for designing molecules with specific applications in mind. For instance, predicting the pKa values of aniline radical cations can provide insights into their behavior in biological and environmental systems. nih.gov The analysis of frontier molecular orbitals (FMOs) has also become a significant method for explaining the electronic characteristics and reactivity of aniline derivatives. nih.gov

Machine learning and artificial intelligence (AI) are also emerging as powerful tools in chemical synthesis. mdpi.comnih.gov By training algorithms on large datasets of chemical reactions, it may be possible to predict the optimal conditions for the synthesis of this compound or to identify entirely new synthetic routes.

| Computational Method | Application in this compound Research | Potential Impact |

| Density Functional Theory (DFT) | Modeling reaction mechanisms, predicting reactivity and spectral properties | Rational design of synthetic routes and functional molecules |

| Molecular Dynamics (MD) | Simulating conformational behavior and interactions with other molecules | Understanding intermolecular forces and designing host-guest systems |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on molecular structure | Guiding the design of new bioactive compounds |

| Machine Learning/AI | Predicting reaction outcomes and optimizing synthetic conditions | Accelerating the discovery of new synthetic methodologies |

Expansion into Novel Areas of Chemical Biology and Materials Science as a Structural Motif

The unique combination of a flexible cyclohexylmethoxy group and a reactive aniline moiety makes this compound an attractive structural motif for applications in chemical biology and materials science.

In chemical biology, the cyclohexylmethoxy group could serve as a lipophilic handle to improve the cell permeability and pharmacokinetic properties of drug candidates. A similar structural motif, 2-arylamino-4-cyclohexylmethoxy-5-nitroso-6-aminopyrimidine, has been investigated as an inhibitor of cyclin-dependent kinase 2 (CDK2), suggesting that derivatives of this compound could have potential as therapeutic agents. researchgate.net The aniline group provides a convenient point for further functionalization, allowing for the attachment of pharmacophores or biocompatible polymers.

In materials science, the aniline core is a well-known building block for conducting polymers. rsc.org The incorporation of the bulky and flexible cyclohexylmethoxy group could be used to tune the properties of polyaniline derivatives, such as their solubility, processability, and self-assembly behavior. This could lead to the development of new materials for applications in organic electronics, sensors, and coatings. The study of aniline-based squaraines for bioimaging also suggests potential applications for fluorescent derivatives of this compound. rsc.org

| Field | Potential Application | Key Structural Feature |

| Chemical Biology | Drug discovery (e.g., kinase inhibitors), bioconjugation | Lipophilic cyclohexylmethoxy group, functionalizable aniline |

| Materials Science | Conducting polymers, organic electronics, fluorescent probes | Polymerizable aniline core, property-tuning cyclohexylmethoxy group |

| Agrochemicals | Development of new pesticides and herbicides | Aniline derivatives are a known class of agrochemicals |

| Supramolecular Chemistry | Building blocks for self-assembling systems and molecular recognition | Potential for hydrogen bonding and hydrophobic interactions |

Addressing Unmet Synthetic Challenges and Expanding Substrate Scope

While general methods for the synthesis of aniline derivatives exist, there are still unmet challenges, particularly concerning the synthesis of highly substituted or sterically hindered anilines. Future research should aim to address these challenges and expand the substrate scope of reactions used to prepare this compound and its analogues.

A significant challenge is the selective functionalization of the aniline ring. bath.ac.uk The development of ortho-selective C-H functionalization reactions would be highly valuable for introducing additional substituents with high precision. acs.orgresearchgate.net This would allow for the synthesis of a diverse library of this compound derivatives for structure-activity relationship studies.

Another challenge is the development of synthetic methods that are tolerant of a wide range of functional groups. This is crucial for the late-stage functionalization of complex molecules and for the synthesis of structurally diverse compound libraries. beilstein-journals.org Research into new catalytic systems that can operate under mild conditions and in the presence of sensitive functional groups will be essential.

Finally, expanding the substrate scope to include a wider range of aniline precursors and alkylating agents will be important for generating a greater diversity of ortho-alkoxy anilines. This will require a deeper understanding of the reaction mechanisms and the factors that govern reactivity and selectivity.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-(Cyclohexylmethoxy)aniline, and how can purity be maximized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where a cyclohexylmethyl group is introduced to an ortho-substituted aniline precursor. Key steps include:

- Reaction Conditions : Use of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity.

- Characterization : Confirm structure via H/C NMR (e.g., aromatic proton signals at δ 6.5–7.2 ppm) and LC-MS for molecular ion verification .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : Critical for confirming substitution patterns (e.g., cyclohexylmethoxy protons at δ 3.2–3.8 ppm).

- HPLC : Quantify purity (>98% for biological assays) using C18 columns and UV detection at 254 nm.

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 234.16).

- X-ray Crystallography (if crystalline): Resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How do electronic and steric effects of the cyclohexylmethoxy group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-donating cyclohexylmethoxy group increases electron density on the aromatic ring, enhancing electrophilic substitution but reducing oxidative coupling efficiency.

- Steric Effects : Bulky cyclohexyl groups hinder meta-substitution, favoring para-directed reactions (e.g., Suzuki-Miyaura coupling with aryl boronic acids).

- Case Study : Pd-catalyzed coupling of this compound with 4-bromobenzaldehyde yields 70% product under inert conditions (N₂, 90°C), compared to 85% for less sterically hindered analogs .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., halogens, methoxy groups) and test against target enzymes (e.g., kinases) using fluorescence polarization assays.

- Data Normalization : Account for assay variability (e.g., IC₅₀ differences due to ATP concentration in kinase assays) by standardizing protocols.

- Meta-Analysis : Compare datasets from orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to identify false positives .

Q. How can computational modeling predict the interaction of this compound with biological targets?